molecular formula C29H31INP B14228234 {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide CAS No. 526196-98-5

{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide

Cat. No.: B14228234
CAS No.: 526196-98-5
M. Wt: 551.4 g/mol
InChI Key: CNDIMTWIIOVUOV-UHFFFAOYSA-M
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Description

{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is a phosphonium salt that contains a diethylamino group attached to a phenyl ring, which is further connected to a triphenylphosphonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 4-(diethylamino)benzyl chloride in the presence of a base such as sodium iodide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like cyanide, azide, or thiolate can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Corresponding substituted phosphonium salts.

Scientific Research Applications

{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.

    Biology: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide involves its ability to form stable ylides, which are intermediates in the Wittig reaction. The compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The diethylamino group enhances the nucleophilicity of the ylide, making the reaction more efficient. The triphenylphosphonium moiety stabilizes the ylide intermediate, facilitating the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common phosphine used in organic synthesis.

    Benzyltriphenylphosphonium chloride: Similar structure but with a benzyl group instead of a diethylamino group.

    Tetraphenylphosphonium iodide: Contains an additional phenyl group.

Uniqueness

{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide is unique due to the presence of the diethylamino group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. The combination of the diethylamino group and the triphenylphosphonium moiety provides a balance of nucleophilicity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

526196-98-5

Molecular Formula

C29H31INP

Molecular Weight

551.4 g/mol

IUPAC Name

[4-(diethylamino)phenyl]methyl-triphenylphosphanium;iodide

InChI

InChI=1S/C29H31NP.HI/c1-3-30(4-2)26-22-20-25(21-23-26)24-31(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29;/h5-23H,3-4,24H2,1-2H3;1H/q+1;/p-1

InChI Key

CNDIMTWIIOVUOV-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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